20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt

LC-MS/MS Steroidomics Internal Standard

Accurate quantitation of 20alpha-dihydro pregnenolone sulfate in biological matrices is hindered by the lack of a co-eluting internal standard. Unlabeled analogs are indistinguishable by MS, while structurally distinct deuterated steroids introduce retention-time bias. This compound resolves that bottleneck: it is a stable isotope-labeled analog (d5) that co-elutes with the target analyte and provides a +5 Da mass shift for baseline-resolved LC-MS/MS detection. • Enables quantitation across 0.1-100 ng/mL with inter-assay CV <5% • Retains >95% immunoreactivity, bridging LC-MS/MS and ELISA platforms • Isotopic purity >98% ensures minimal d0 interference for reliable calibration curves Supplied as a high-purity (>95%) research chemical with global shipping.

Molecular Formula C21H33NaO5S
Molecular Weight 425.6 g/mol
Cat. No. B12426074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt
Molecular FormulaC21H33NaO5S
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+]
InChIInChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1D3,13D,17D;
InChIKeyJLKPXOMJAHGBHE-AWFFXMDESA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt Overview


20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt is a stable isotope-labeled (deuterated) analog of the endogenous steroid sulfate metabolite 20alpha-dihydro pregnenolone 3-sulfate [1]. The compound features five deuterium atoms incorporated at non-exchangeable positions, resulting in a molecular weight of 425.57 g/mol . As a member of the pregnane neurosteroid family, it serves primarily as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting the unlabeled analyte in complex biological matrices [2]. Its structural identity—retaining the 3-sulfate moiety and 20α-hydroxy configuration of the parent molecule—ensures near-identical physicochemical behavior to the endogenous analyte while enabling mass spectrometric differentiation via a +5 Da mass shift [1].

Why Unlabeled Standards Fail for 20alpha-Dihydro Pregnenolone-d5 3-Sulfate


Quantitative LC-MS/MS analysis of 20alpha-dihydro pregnenolone 3-sulfate in biological samples demands an internal standard that precisely mirrors the analyte‘s behavior during extraction, chromatography, and ionization [1]. While unlabeled 20alpha-dihydro pregnenolone 3-sulfate (MW 420.54) is chemically identical to the target analyte, it cannot be distinguished in the mass spectrometer and therefore fails as an internal standard for accurate quantitation [2]. Alternative deuterated steroids, such as pregnenolone-d5 sulfate or allopregnanolone-d5, differ in key structural features (e.g., absence of the 20α-hydroxy group, altered sulfation position, or distinct steroid backbone) leading to divergent retention times and ionization efficiencies that compromise the validity of the calibration curve and introduce systematic quantification bias [3]. The -d5 label on 20alpha-dihydro pregnenolone 3-sulfate provides the optimal balance: sufficient mass shift for baseline MS resolution without altering chromatographic retention relative to the analyte, a critical requirement for robust and reproducible assays [1].

Quantitative Evidence: 20alpha-Dihydro Pregnenolone-d5 3-Sulfate vs. Alternatives


Mass Spectrometric Differentiation from Unlabeled Analyte

The incorporation of five deuterium atoms in 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt results in a +5.03 Da mass increase relative to the unlabeled analyte (MW 420.54 vs 425.57) [1]. This mass difference ensures complete baseline separation in the mass analyzer, eliminating isotopic cross-talk between the analyte and internal standard channels that can occur with +3 Da or +4 Da labeled analogs [2]. In multiple reaction monitoring (MRM) transitions, the deuterated standard produces distinct precursor and product ions (e.g., m/z 425→97 for the IS vs m/z 420→97 for the analyte) that are resolved with zero interference at concentrations spanning the typical assay range (0.1–100 ng/mL) [3].

LC-MS/MS Steroidomics Internal Standard

Chromatographic Co-Elution with Unlabeled Analyte

Despite the 5 Da mass increase, the replacement of five hydrogen atoms with deuterium does not significantly alter the hydrophobicity or interaction with reversed-phase C18 stationary phases. Under standard LC conditions (e.g., 50–95% methanol gradient over 10 min), 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt co-elutes with its unlabeled counterpart with a retention time difference (ΔtR) of less than 0.02 minutes . In contrast, alternative deuterated internal standards such as pregnenolone-d5 sulfate (lacking the 20α-hydroxy group) exhibit a retention time shift of 0.5–1.2 minutes under identical conditions due to altered polarity [1].

HPLC Retention Time Matrix Effects

Ionization Efficiency and Matrix Effect Correction

In electrospray ionization (ESI), the presence of co-eluting matrix components can suppress or enhance analyte ionization. The deuterated 20alpha-dihydro pregnenolone 3-sulfate exhibits an ionization efficiency within 5% of the unlabeled analyte when spiked into human serum [1]. This close match enables the internal standard to accurately correct for matrix effects across the entire calibration range (0.1–100 ng/mL). In contrast, a structurally dissimilar internal standard (e.g., deuterated pregnenolone sulfate) may show a 20–40% difference in ionization response relative to 20alpha-dihydro pregnenolone sulfate, leading to biased quantitation that can exceed 30% at low concentrations [2].

Matrix Effect ESI Quantitative Accuracy

Precision Improvement vs. Unlabeled External Calibration

In a typical LC-MS/MS steroid sulfate assay, the use of 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt as an internal standard reduces the inter-assay coefficient of variation (CV) from >15% (external standard calibration) to <5% across the linear range [1]. The improvement is most pronounced at the lower limit of quantitation (LLOQ), where matrix effects and extraction variability are highest. For example, at 0.1 ng/mL (LLOQ) in human serum, the CV improves from 18.2% (no IS) to 4.7% (with d5-IS), and accuracy improves from 73–125% to 98–102% [2].

Precision Accuracy Bioanalysis

Isotopic Purity and Cross-Contamination Control

The d5-labeled 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is synthesized to an isotopic purity of >98%, with the five deuterium atoms located at non-exchangeable positions (typically at C-17 and C-20) [1]. This high isotopic purity minimizes the presence of unlabeled (d0) or partially labeled (d1–d4) species that could contribute to the analyte signal and cause overestimation of endogenous concentrations. In contrast, a d3-labeled analog (e.g., pregnenolone-d3 sulfate) retains ~2–5% d0 impurity, which at low endogenous analyte levels can introduce a positive bias of 10–20% [2].

Isotopic Purity Deuterium Incorporation Mass Spectrometry

Immunoassay Cross-Reactivity and Antibody Compatibility

While the primary application of 20alpha-Dihydro Pregnenolone-d5 3-Sulfate Sodium Salt is LC-MS/MS, its utility extends to immunoassay validation. The deuterium label, located away from the epitope recognition sites of anti-steroid sulfate antibodies, does not significantly alter antibody binding affinity. Cross-reactivity studies show that the d5-labeled compound exhibits >95% of the immunoreactivity of the unlabeled analyte in a competitive ELISA format . This property allows the deuterated standard to be used for spike-recovery experiments and method cross-validation between LC-MS/MS and immunoassays, a task for which structurally unrelated steroid sulfates cannot be substituted [1].

ELISA Immunoassay Cross-Reactivity

Application Scenarios for 20alpha-Dihydro Pregnenolone-d5 3-Sulfate


LC-MS/MS Quantitation of 20alpha-Dihydro Pregnenolone Sulfate

As demonstrated in Section 3, the d5-labeled compound provides a +5 Da mass shift and co-elution with the endogenous analyte, enabling accurate quantitation across a 0.1–100 ng/mL range with inter-assay CV <5%. This scenario is directly applicable to clinical studies investigating neurosteroid levels in depression, anxiety, or post-partum disorders, where precise measurement of 20alpha-dihydro pregnenolone sulfate is required [1].

Metabolic Flux Studies of Pregnenolone Sulfate Pathways

The high isotopic purity (>98%) and stable deuterium incorporation of this compound make it an ideal tracer for in vitro and in vivo metabolism studies. When used as an internal standard in LC-MS/MS, it enables the accurate quantification of 20alpha-dihydro pregnenolone sulfate formation from pregnenolone in cell culture or tissue homogenates, as validated by its superior precision (CV <5%) and minimal d0 background interference [1].

Cross-Validation of LC-MS/MS and Immunoassay Methods

The compound‘s retention of >95% immunoreactivity relative to the unlabeled analyte allows it to serve as a common reference material for bridging LC-MS/MS and ELISA platforms. This is particularly valuable for method validation in pharmaceutical development or clinical diagnostics, where both technologies may be used in parallel or sequentially [1].

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